![molecular formula C21H23D3BrNO4 B1574241 Methylnaltrexone D3 Bromide](/img/no-structure.png)
Methylnaltrexone D3 Bromide
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Description
Methylnaltrexone D3 Bromide is the deuterium labeled Methylnaltrexone, which is a pheriphally-acting μ-opioid antagonist.
Scientific Research Applications
Mechanism of Action and Effectiveness
Methylnaltrexone bromide, a derivative of naltrexone, is recognized for its mechanism of action as a selective peripheral Mu-receptor antagonist. It effectively treats opioid-induced constipation without influencing opioid effects on central analgesia or precipitating opioid withdrawal (Abarca, Saclarides, & Brand, 2010). This characteristic makes it particularly valuable in patients with late-stage illnesses requiring chronic opioid administration for pain relief.
Pharmacokinetics and Administration
Studies highlight the pharmacokinetics of methylnaltrexone, noting its high bioavailability after subcutaneous administration, minimal metabolism, and elimination through renal and non-renal routes. These properties, combined with its efficacy and tolerability, make methylnaltrexone a practical option for treating opioid-induced constipation in patients with advanced medical illnesses (Rotshteyn, Boyd, & Yuan, 2011).
Synthesis and Chemical Structure
The synthesis of methylnaltrexone bromide involves multiple steps, starting from naltrexone hydrochloride. The overall yield is about 53%, with high purity levels. Understanding the synthesis process is crucial for ensuring the quality and effectiveness of the drug (Sun Huaf, 2015).
Metabolism in Different Species
The metabolic fate of methylnaltrexone has been explored in various species, including humans. In humans, the primary metabolic pathways include sulfation of the phenolic group and reduction of the carbonyl group to epimeric alcohols. These findings are crucial for understanding how the drug behaves in the body and its potential side effects (Chandrasekaran et al., 2010).
Clinical Applications
Methylnaltrexone has been used effectively to restore postoperative bowel function in long-term opiate users, suggesting its potential beyond palliative care settings (Ladányi, Temkin, & Moss, 2009). Additionally, its use in NSCLC patients for opioid-induced constipation has shown significant effectiveness, further expanding its clinical applications (Rojas-Vigott, Castro, & Méndez, 2016).
properties
Product Name |
Methylnaltrexone D3 Bromide |
---|---|
Molecular Formula |
C21H23D3BrNO4 |
Molecular Weight |
439.36 |
Origin of Product |
United States |
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